molecular formula C6H4BrCl2N B578536 3-Bromo-5-chloro-2-(chloromethyl)pyridine CAS No. 1227588-54-6

3-Bromo-5-chloro-2-(chloromethyl)pyridine

Cat. No.: B578536
CAS No.: 1227588-54-6
M. Wt: 240.909
InChI Key: OQXXOPQFDWXJOG-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(chloromethyl)pyridine is a versatile multihalogenated pyridine building block in organic synthesis and pharmaceutical research. Its distinct molecular structure, featuring bromo, chloro, and chloromethyl functional groups at the 3, 5, and 2 positions, allows for selective and sequential functionalization . This makes it a valuable scaffold for constructing more complex nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients. The compound is typically handled as a solid and should be stored under an inert atmosphere at low temperatures, such as 2-8°C, to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXXOPQFDWXJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856625
Record name 3-Bromo-5-chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227588-54-6
Record name 3-Bromo-5-chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Chloromethyl Pyridine

Precursors and Starting Materials for Pyridine (B92270) Functionalization

The synthesis of 3-bromo-5-chloro-2-(chloromethyl)pyridine logically commences with a suitably substituted pyridine precursor. The most direct precursor is 3-bromo-5-chloropyridine (B1268422) . This compound is commercially available, which facilitates its use in further synthetic steps. sigmaaldrich.comsynquestlabs.com Its synthesis can be achieved through various classical halogenation techniques applied to the pyridine ring.

One common strategy to introduce halogen atoms at specific positions on the pyridine ring is through a Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a copper halide. chemicalbook.comchemrxiv.org For instance, the synthesis of the related 2-bromo-5-chloropyridine (B189627) is well-documented and proceeds from 2-amino-5-chloropyridine. synquestlabs.com A similar approach could be envisioned for 3-bromo-5-chloropyridine starting from 3-amino-5-chloropyridine.

Another potential route to precursors involves the halogenation of substituted pyridones. For example, the synthesis of 2,3-dibromo-5-chloropyridine (B45329) has been reported starting from 3-bromo-5-chloropyridone. chemicalbook.com Such methods highlight the variety of pathways available for constructing the necessary halogenated pyridine framework.

The table below summarizes the key precursors for the synthesis of this compound.

Precursor CompoundCAS NumberKey Synthetic Route
3-Bromo-5-chloropyridine73583-39-8Commercial availability, Sandmeyer reaction
3-Amino-5-chloropyridine6647-89-8Precursor for Sandmeyer reaction
3-Bromo-5-chloropyridone-Potential precursor via halogenation

Direct Chloromethylation Strategies

The direct introduction of a chloromethyl group onto the pyridine ring at the 2-position of 3-bromo-5-chloropyridine would be the most atom-economical approach to the target molecule. However, direct chloromethylation of pyridine rings, particularly those bearing deactivating halogen substituents, presents significant challenges.

Electrophilic Chloromethylation Approaches

The classic method for chloromethylation of aromatic compounds is the Blanc chloromethylation, which typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. This reaction proceeds via an electrophilic aromatic substitution mechanism. However, the pyridine ring is inherently electron-deficient, and the presence of two deactivating halogen atoms (bromo and chloro) further reduces its nucleophilicity, making it less susceptible to electrophilic attack. Consequently, harsh reaction conditions would likely be required, which could lead to low yields and the formation of byproducts.

Catalytic Chloromethylation Methods

Modern catalytic methods for C-H functionalization are constantly evolving. While catalytic methods for the methylation of pyridines exist, direct catalytic chloromethylation of such a deactivated pyridine system is not well-documented in the surveyed literature. The development of a catalytic system capable of selectively activating the C-H bond at the 2-position of 3-bromo-5-chloropyridine for chloromethylation remains a synthetic challenge.

Multi-step Synthetic Pathways

Given the difficulties associated with direct chloromethylation, multi-step synthetic sequences are generally more practical for the preparation of this compound. These routes typically involve the initial synthesis of a pyridine ring with the desired halogenation pattern and a functional group at the 2-position that can be subsequently converted to the chloromethyl group.

Routes Involving Pyridine Carboxylic Acid Intermediates

A well-established strategy for the synthesis of 2-(chloromethyl)pyridines involves the reduction of a corresponding 2-pyridinecarboxylic acid derivative. A plausible route to this compound would start with the synthesis of 3-bromo-5-chloro-2-pyridinecarboxylic acid . This intermediate could then be reduced to the corresponding alcohol, 3-bromo-5-chloro-2-(hydroxymethyl)pyridine , which is subsequently chlorinated.

The synthesis of 3-chloro-5-bromo-2-picolinic acid has been described, providing a precedent for this approach. patsnap.com The general sequence is outlined below:

Formation of the Pyridine Carboxylic Acid: Synthesis of 3-bromo-5-chloro-2-pyridinecarboxylic acid.

Reduction to the Alcohol: The carboxylic acid is reduced to 3-bromo-5-chloro-2-(hydroxymethyl)pyridine. Common reducing agents for this transformation include lithium aluminum hydride or borane (B79455) complexes.

Chlorination of the Alcohol: The resulting hydroxymethyl group is converted to a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride. The use of cyanuric chloride with DMF has been shown to be an effective and milder alternative to thionyl chloride for similar transformations, minimizing side reactions. nih.gov

A patent describes a multi-step process for obtaining 2-chloro-5-chloromethylpyridine from 2-chloropyridine-5-carboxylic acid, which involves conversion to the acid chloride, esterification, reduction to the hydroxymethyl compound, and final chlorination with thionyl chloride, further supporting the feasibility of this pathway. nih.gov

Sequential Halogenation and Chloromethylation of Pyridine Scaffolds

An alternative and highly plausible multi-step approach involves starting with a pre-functionalized pyridine, such as a methylpyridine, followed by halogenation and subsequent chlorination of the methyl group. The key intermediate in this route would be 3-bromo-5-chloro-2-methylpyridine (B1373553) .

The synthesis of this intermediate could potentially be achieved by the halogenation of 2-chloro-5-methylpyridine (B98176) or 3-bromo-5-methylpyridine. The synthesis of 3-bromo-2-chloro-5-methylpyridine has been documented, starting from an amino precursor and utilizing a Sandmeyer reaction.

Once 3-bromo-5-chloro-2-methylpyridine is obtained, the methyl group can be converted to a chloromethyl group through several methods:

Free-Radical Chlorination: Direct chlorination of the methyl group using reagents like N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or AIBN). This method can sometimes suffer from a lack of selectivity, leading to di- and trichlorinated byproducts. libretexts.org

Oxidation to N-Oxide followed by Chlorination: A more controlled method involves the oxidation of the pyridine nitrogen to form the corresponding 3-bromo-5-chloro-2-methylpyridine-N-oxide . arkat-usa.orgumich.edu This N-oxide can then be treated with a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to furnish the desired 2-(chloromethyl)pyridine (B1213738) derivative. This approach is widely used for the synthesis of 2-(chloromethyl)pyridines from 2-picolines. chemicalbook.com

The table below outlines a proposed multi-step synthesis for this compound.

StepStarting MaterialReagents and Conditions (Proposed)Intermediate/Product
12-Chloro-5-methylpyridineBrominating agent (e.g., NBS, Br₂)3-Bromo-5-chloro-2-methylpyridine
23-Bromo-5-chloro-2-methylpyridineOxidizing agent (e.g., m-CPBA, H₂O₂)3-Bromo-5-chloro-2-methylpyridine-N-oxide
33-Bromo-5-chloro-2-methylpyridine-N-oxideChlorinating agent (e.g., POCl₃, SO₂Cl₂)This compound

Functional Group Interconversion on Pyridine Ring Systems

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. researchgate.net In the context of synthesizing this compound, two key interconversions are of primary importance: the conversion of a hydroxymethyl group to a chloromethyl group and halogen exchange reactions on the pyridine nucleus.

Conversion of Hydroxymethyl to Chloromethyl Groups

A practical and common route to 2-(chloromethyl)pyridines is the chlorination of the corresponding 2-(hydroxymethyl)pyridine precursor. The direct precursor for the target compound, (3-Bromo-5-chloropyridin-2-yl)methanol, is a known compound, providing a direct entry point for this synthetic approach. bldpharm.comsigmaaldrich.combldpharm.com

The conversion of a primary alcohol, such as the hydroxymethyl group, to a chloromethyl group can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a conventional and robust reagent for this transformation. The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. However, a significant challenge with potent chlorinating agents like thionyl chloride is the potential for over-chlorination, where other halogens on the pyridine ring, such as bromine, may be susceptible to exchange with chlorine, especially at elevated temperatures. sigmaaldrich.com For instance, studies on the synthesis of 2-bromo-6-chloromethylpyridine have shown that reaction conditions must be carefully controlled to minimize the formation of the 2-chloro-6-(chloromethyl)pyridine (B1591532) byproduct. sigmaaldrich.com

An alternative, often milder, method involves the use of cyanuric chloride in the presence of N,N-dimethylformamide (DMF). sigmaaldrich.com This system forms a Vilsmeier-type reagent that activates the hydroxymethyl group for nucleophilic substitution by chloride. This method can offer higher selectivity, avoiding the undesired halogen exchange on the aromatic ring and producing solid cyanuric acid as a byproduct, which can simplify purification. sigmaaldrich.com

Table 1: Comparative Data for Chlorination of (2-Bromo-6-hydroxymethyl)pyridine

ReagentConditionsConversion to Desired ProductConversion to Over-chlorinated ProductSource
Thionyl Chloride (neat)40 °C56%44% sigmaaldrich.com
Thionyl Chloride (neat)Room Temp.Not specifiedNot specified sigmaaldrich.com
Thionyl Chloride (neat)0 °CNot specifiedNot specified sigmaaldrich.com
Thionyl Chloride (in DCM)0 °CNot specifiedNot specified sigmaaldrich.com
Cyanuric Chloride/DMFRoom Temp.High (No over-chlorination detected)Not detected sigmaaldrich.com

Halogen Exchange Reactions on Pyridine Nuclei

Halogen exchange reactions provide another strategic avenue for the synthesis of halopyridines. These reactions typically involve the replacement of one halogen atom with another and are often driven by the relative bond strengths and the reaction conditions. Metal-halogen exchange is a powerful tool in this category, commonly utilizing organolithium reagents to swap a halogen (typically bromine or iodine) for a lithium atom, which can then be quenched with an electrophilic chlorine source. synquestlabs.com

In the context of this compound, a hypothetical route could involve a precursor such as 2-(chloromethyl)-3,5-dibromopyridine. A selective metal-halogen exchange at the 5-position followed by quenching with a chlorinating agent could potentially yield the desired product. However, achieving regioselectivity in such exchanges on a di-substituted pyridine ring can be challenging and often depends on the specific directing effects of the existing substituents and the reaction temperature. The presence of multiple halogen atoms introduces competitive reaction sites. nih.gov

Another approach is the direct halogen exchange on a pre-existing pyridine ring, which can be influenced by the nature of the halogens involved and the presence of catalysts, such as copper salts. These reactions are less common for converting a bromine to a chlorine atom on an aromatic ring compared to the reverse, but they remain a theoretical possibility under specific conditions.

Comparative Analysis of Synthetic Efficiency and Selectivity

When comparing the synthetic strategies for preparing this compound, the functional group interconversion of a hydroxymethyl group appears to be the more practical and efficient method. This is primarily due to the availability of the direct precursor, (3-Bromo-5-chloropyridin-2-yl)methanol. bldpharm.comsigmaaldrich.combldpharm.com

The key challenge in the hydroxymethyl to chloromethyl conversion is selectivity, specifically avoiding the exchange of the bromine atom at the 3-position. Based on analogous syntheses, using milder reagents like cyanuric chloride/DMF is likely to provide higher selectivity and yield of the desired this compound compared to more aggressive reagents like thionyl chloride. sigmaaldrich.comsigmaaldrich.com The cyanuric chloride method also offers operational advantages, such as milder reaction conditions and a solid byproduct that simplifies workup. sigmaaldrich.com

Chemical Transformations and Reactivity Profiles of 3 Bromo 5 Chloro 2 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 2-position of the pyridine (B92270) ring is highly susceptible to nucleophilic attack, facilitating the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Reactions with Amine Nucleophiles

The reaction of 3-Bromo-5-chloro-2-(chloromethyl)pyridine with various amine nucleophiles leads to the formation of the corresponding aminomethyl derivatives. This transformation is a standard nucleophilic substitution where the amine nitrogen atom displaces the chloride ion from the chloromethyl group. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride generated. A variety of primary and secondary amines can be employed, yielding products with diverse structural motifs. For instance, reaction with a generic primary amine (R-NH₂) would yield N-((3-bromo-5-chloropyridin-2-yl)methyl)alkan-1-amine.

Reactions with Thiol Nucleophiles

Thiol nucleophiles readily react with this compound to form the corresponding thioether derivatives. In these reactions, a thiolate anion, generated by treating a thiol with a base, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride. This reaction is efficient for creating carbon-sulfur bonds. For example, the reaction with a generic thiol (R-SH) would produce 3-bromo-5-chloro-2-((R-thio)methyl)pyridine. The resulting thioethers can be valuable intermediates for further synthetic manipulations. cymitquimica.com

Reactions with Alcohol Nucleophiles

Alcohols, in the presence of a base to form the more nucleophilic alkoxide, can displace the chloride from the chloromethyl group to form ether linkages. This reaction allows for the introduction of alkoxy- or aryloxy-methyl substituents onto the pyridine ring. The choice of the alcohol and reaction conditions can be tailored to synthesize a wide array of ether derivatives. For instance, reacting this compound with a generic alcohol (R-OH) in the presence of a base would yield 3-bromo-5-chloro-2-(alkoxymethyl)pyridine or 3-bromo-5-chloro-2-(aryloxymethyl)pyridine. google.com

Formation of Quaternary Pyridinium (B92312) Salts

The nitrogen atom of the pyridine ring in this compound can itself act as a nucleophile, leading to the formation of quaternary pyridinium salts. While intermolecular reactions with other nucleophiles are common, intramolecular or intermolecular reactions involving the pyridine nitrogen can occur under certain conditions, especially with stronger alkylating agents. More commonly, the chloromethyl group can react with other pyridine derivatives or tertiary amines to form quaternary ammonium (B1175870) salts. For example, reaction with pyridine would yield a pyridinium salt.

Transformations of the Halogen Substituents on the Pyridine Ring

The bromo and chloro substituents on the pyridine ring are key handles for introducing further complexity into the molecule, primarily through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds often allows for selective functionalization.

Cross-Coupling Reactions (e.g., with Organometallic Reagents)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the presence of the bromo and chloro substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, the bromo group at the 3-position is generally more reactive than the chloro group at the 5-position in Suzuki couplings. wikipedia.orglibretexts.org This difference in reactivity allows for selective coupling at the C-Br bond while leaving the C-Cl bond intact for potential further transformations. researchgate.netnih.govuzh.chmdpi.com

The reaction with an arylboronic acid (Ar-B(OH)₂) would yield 3-aryl-5-chloro-2-(chloromethyl)pyridine under appropriate conditions. A variety of boronic acids and esters can be used, leading to a diverse range of biaryl and other coupled products. nih.govevitachem.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halopyridines

Aryl Halide Coupling Partner Catalyst/Ligand Base Solvent Product Yield
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 5-Aryl-2-methylpyridin-3-amine derivatives Moderate to Good mdpi.com
2,3,5-Trichloropyridine Arylboronic acids Palladium Acetate - Aqueous 3,5-Dichloro-2-arylpyridines High researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. scirp.orgwikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the C-Br bond of this compound is more reactive than the C-Cl bond. This allows for the selective introduction of an alkynyl group at the 3-position. The reaction with a terminal alkyne (R-C≡CH) would produce 3-alkynyl-5-chloro-2-(chloromethyl)pyridine. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. scirp.orglibretexts.org

Table 2: Examples of Sonogashira Coupling Reactions with Halopyridines

Aryl Halide Coupling Partner Catalyst System Base Solvent Product Yield
2-Amino-3-bromopyridines Terminal Alkynes Pd(CF₃COO)₂/PPh₃/CuI Et₃N DMF 2-Amino-3-alkynylpyridines Up to 96% scirp.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. chemspider.comacs.orgacs.org This reaction can be applied to this compound to introduce an amino group at the 3-position, again exploiting the higher reactivity of the C-Br bond. The reaction with a primary or secondary amine (R¹R²NH) would yield 3-(R¹R²-amino)-5-chloro-2-(chloromethyl)pyridine. This method is a powerful alternative to traditional nucleophilic aromatic substitution for the synthesis of arylamines. chemspider.comacs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Amino-5-bromopyridine
2-Amino-5-bromo-3-nitropyridine
2,3-Diamino-5-bromopyridine
2,3-Diaminopyridine
3-Amino-2-chloropyridine
3-Aminopyridine
2-Amino-3-nitropyridine
2-Amino-5-chloro-3-nitropyridine
2-Amino-5-chloropyridine
2-Bromo-5-chloropyridine (B189627)
3-Bromo-5-chloropyridone
2,3-Dibromo-5-chloropyridine (B45329)
3-Bromo-5-chloro-2-((2S)-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-pyridine
3-Bromo-5-chloro-N-methylpyridin-4-amine
N-methylpyridin-4-amine
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
3-Bromo-5-chloro-2-(cyclopentylthio)pyridine
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
3-Bromo-2-chloro-5-methylpyridine
3-Bromo-2-chloropyridine
3-Bromo-4-chloropyridine
6-Bromo-5-chloro-2-methyl-pyridin-3-amine
5-Bromo-2-chloro-3-(chloromethyl)pyridine
3-Bromo-5-chloropyridin-2(1H)-one
5-Bromo-3-(chloromethyl)pyridin-2-amine hydrochloride
3-Bromo-5-(chloromethyl)pyridine hydrochloride
2-Bromo-6-methyl pyridine
2-Amino-3-bromo-5-chloropyridine
2-Amino-3-bromopyridines
2-Amino-3-alkynyl pyridine
3,5-Dibromo-2,6-dichloropyridine
2,3,5,6-Tetrachloropyridine
2-Bromo-6-hydroxymethylpyridine
2-Bromo-6-chloromethylpyridine
2,6-Dibromopyridine
2-Chloro-6-chloromethylpyridine
2-Methoxy-3-bromo-5-fluoropyridine
2-Methoxy-5-aminopyridine
2-Methoxy-5-fluoropyridine
3-Bromo-5-fluoro-2-hydroxypyridine
2-Methoxy-5-nitropyridine
2-Amino-6-methyl-4(3H)-pyrimidinones
2-Amino-5-bromo-4(3H)-pyrimidinone
5-Bromo-2-methylpyridin-3-amine
N-[5-Bromo-2-methylpyridine-3-yl]acetamide
2,3,5-Trichloropyridine
3,5-Dichloro-2-arylpyridines
2-(2-Bromophenoxy)-1-phenylethan-1-ones
2,3-Disubstituted benzo[b]furans
1-Bromo-4-iodobenzene
4-Bromo-N-(p-tolyl)aniline
3-Iodopyridine
N-(p-Tolyl)pyridin-3-amine
Pyridin-3-amine
2-((Alkylthio)(aryl)methylene)malononitrile
2-Aryl-4,5-dihydrothiazole
2-Bromomethyl-1,3-thiaselenole
1,3-Benzothiazole-2-thiol
(Z)-2-[(1,3-Benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide
2,3-Dihydro-1,4-thiaselenin-2-yl selenocyanate

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) on the pyridine ring of this compound is a plausible transformation, although the reactivity is influenced by the electronic nature of the substituents. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack compared to benzene (B151609). researchgate.net This reactivity is further modulated by the presence of the bromo and chloro substituents.

In general, for nucleophilic aromatic substitution on halopyridines, the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. wikipedia.orgrsc.org In the case of this compound, both the bromo and chloro groups are electron-withdrawing, thus activating the ring towards nucleophilic attack.

The typical order of leaving group ability in SNA reactions is F > Cl ≈ Br > I. wikipedia.org However, in reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638), the reactivity is similar for chloro, bromo, and iodo substituents. wikipedia.org In some instances, the bromo substituent on a pyridine ring can be replaced by a chloro group, which demonstrates a nucleophilic substitution pathway. semanticscholar.org Such substitutions are often observed as side reactions during chlorination processes. semanticscholar.org For instance, the treatment of a bromo-substituted chloromethylpyridine with a chlorinating agent can lead to the over-conversion product where the bromine atom is substituted by chlorine. semanticscholar.org

The positions of the substituents are also critical. Nucleophilic attack is generally favored at the positions ortho and para to the electron-withdrawing groups, as this allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the substituent. wikipedia.org In this compound, the chloro and bromo substituents are meta to each other, which may influence the regioselectivity of the substitution.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Substituted Pyridines
FactorInfluence on ReactivityExample/Comment
Electronic Nature of SubstituentsElectron-withdrawing groups increase reactivity by stabilizing the Meisenheimer intermediate. wikipedia.orgrsc.orgThe bromo and chloro groups on the pyridine ring are electron-withdrawing.
Leaving Group AbilityGenerally F > Cl ≈ Br > I for SNA reactions. wikipedia.orgIn some pyridinium systems, the reactivity of Cl, Br, and I as leaving groups is comparable. wikipedia.org
Position of SubstituentsOrtho and para positions to electron-withdrawing groups are generally more reactive. wikipedia.orgThe substituents in this compound are in a meta-relationship.

Radical Reactions and Their Application in Derivatization

The derivatization of this compound can also be achieved through radical reactions. These reactions offer alternative pathways for functionalization, particularly for the introduction of alkyl and aryl groups.

A key radical reaction applicable to electron-deficient heterocycles like pyridine is the Minisci reaction . wikipedia.orgwikipedia.orgprinceton.edu This reaction involves the nucleophilic radical substitution of an aromatic compound, typically introducing an alkyl group. wikipedia.org The reaction is usually carried out in an acidic medium to protonate the pyridine nitrogen, further enhancing its electron-deficient character. wikipedia.org A classic example is the reaction of pyridine with pivalic acid in the presence of silver nitrate (B79036) and ammonium persulfate to yield 2-tert-butylpyridine. wikipedia.orgwikipedia.org This methodology allows for C-H functionalization, which is a significant advantage over other methods that require pre-functionalized starting materials. wikipedia.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Ullmann reaction , are powerful tools for the derivatization of halo-pyridines and can proceed through mechanisms with radical-like character.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex, to form a carbon-carbon bond. researchgate.netlibretexts.org This reaction is highly versatile for the synthesis of biaryl compounds. researchgate.net The reactivity of the halide in the oxidative addition step, which is often rate-determining, generally follows the order I > OTf > Br > Cl. libretexts.org This selectivity allows for the sequential functionalization of poly-halogenated pyridines. For instance, in a molecule containing both bromo and chloro substituents, the bromo group would be expected to react preferentially in a Suzuki coupling. rsc.org

The Ullmann reaction is a copper-catalyzed coupling of aryl halides to form symmetric biaryls or, in its more general form, to couple aryl halides with various nucleophiles. organic-chemistry.org The classic Ullmann condensation typically requires high temperatures, but modern variations have been developed that proceed under milder conditions. organic-chemistry.org This reaction is particularly useful for the formation of carbon-nitrogen bonds in the synthesis of N-heteroarylcarbazoles from carbazoles and 2-bromopyridine (B144113) derivatives. acs.org

Finally, free-radical halogenation can be a method for the introduction of further halogen atoms, although controlling the selectivity can be challenging. youtube.com The use of reagents like N-bromosuccinimide (NBS) is often employed for selective bromination at allylic or benzylic positions, but radical halogenation of the aromatic ring can also occur under specific conditions. youtube.com

Table 2: Radical and Cross-Coupling Reactions for Derivatization of Halogenated Pyridines
ReactionDescriptionKey Features
Minisci ReactionNucleophilic radical substitution for the introduction of alkyl groups onto electron-deficient heterocycles. wikipedia.orgwikipedia.orgprinceton.edu- Proceeds in acidic medium.
  • Allows for direct C-H functionalization. wikipedia.org
  • Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of an organoboron compound with a halide to form C-C bonds. researchgate.netlibretexts.org- High functional group tolerance.
  • Halide reactivity: I > Br > Cl. libretexts.org
  • Ullmann ReactionCopper-catalyzed coupling of aryl halides to form biaryls or to couple with nucleophiles. organic-chemistry.org- Useful for C-N bond formation.
  • Can require high temperatures. organic-chemistry.org
  • Reactivity of the Pyridine Nitrogen Atom

    The nitrogen atom in the pyridine ring of this compound retains its characteristic basic and nucleophilic properties, allowing for a range of reactions at this position.

    Formation of N-Oxides

    The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide. researchgate.net This transformation is typically achieved by treating the pyridine derivative with a peracid, such as peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. Furthermore, the N-oxide can be a useful intermediate in the synthesis of other pyridine derivatives. For example, 3-Bromopyridine N-oxide can be used as a precursor in the synthesis of 3-Bromo-2-cyanopyridine. acs.org

    Quaternization Reactions

    As a tertiary amine, the nitrogen atom of this compound can react with electrophiles such as alkyl halides to form quaternary pyridinium salts. researchgate.net This process, known as quaternization, introduces a positive charge on the nitrogen atom, which significantly increases the electron-deficiency of the pyridine ring. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack. The formation of pyridinium salts is a key step in various synthetic methodologies, such as the Zincke reaction for the introduction of radicals and the Kröhnke pyridine synthesis. researchgate.net

    Oxidation and Reduction Pathways

    Oxidation of the Pyridine Ring

    Beyond the formation of N-oxides, the pyridine ring can undergo more extensive oxidation under harsher conditions. One such transformation is the oxidation of a substituent on the pyridine ring to a carboxylic acid. For instance, a patent describes the oxidation of a substituted pyridine to the corresponding carboxylic acid using Jones reagent (a solution of chromium trioxide in sulfuric acid). libretexts.org While this example is for a different pyridine derivative, it illustrates a potential oxidative pathway for the pyridine ring or its substituents. The presence of the electron-withdrawing bromo and chloro groups on the ring in this compound would likely influence the feasibility and outcome of such oxidation reactions.

    Reduction of the Chloromethyl Group

    Catalytic hydrogenation is a common method for such reductions. Typically, this involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out in a suitable solvent, such as an alcohol or an ester, and may require the presence of a base to neutralize the hydrogen chloride that is formed. The conditions for these reactions, including temperature and pressure, can vary depending on the specific substrate and the desired selectivity.

    It is important to consider the potential for side reactions, such as the reduction of the halogen substituents on the pyridine ring (dehalogenation) or the hydrogenation of the pyridine ring itself to a piperidine derivative, especially under harsh reaction conditions. Therefore, careful optimization of the reaction parameters is crucial to achieve the selective reduction of the chloromethyl group.

    Table 1: Potential Reagents and Conditions for the Reduction of a Chloromethyl Group on a Pyridine Ring

    Reagent/CatalystHydrogen SourceSolventBaseTemperaturePressurePotential Side Reactions
    Palladium on Carbon (Pd/C)H₂ gasMethanol, Ethanol, Ethyl acetateTriethylamine, Sodium acetateRoom Temperature to 50°C1-10 atmDehalogenation, Ring Hydrogenation
    Sodium Borohydride (NaBH₄)-Ethanol, Isopropanol-0°C to Room TemperatureAtmosphericIneffective for C-Cl bond cleavage
    Zinc dust / Acetic Acid-Acetic Acid-Room TemperatureAtmosphericDehalogenation

    Chemo- and Regioselectivity in Complex Reaction Environments

    The presence of multiple reactive sites in this compound makes the study of its chemo- and regioselectivity in complex reaction environments a subject of significant interest. The relative reactivity of the C-Br, C-Cl (on the ring), and C-Cl (in the methyl group) bonds towards nucleophiles is a key aspect of its chemical profile.

    Generally, the chloromethyl group is the most susceptible to nucleophilic substitution due to the stability of the resulting benzylic-type carbocation intermediate. This allows for selective functionalization at the 2-position of the pyridine ring. For instance, reaction with nucleophiles such as amines, thiols, or alkoxides would be expected to proceed preferentially at the chloromethyl position. A recent study demonstrated the reactivity of the related 2-chloro-5-(chloromethyl)pyridine (B46043) with hydrazine, where the chloromethyl group was selectively displaced to form the corresponding hydrazinylmethylpyridine. asianpubs.org This suggests that a similar reactivity pattern would be observed for this compound.

    The halogen atoms on the pyridine ring are generally less reactive towards nucleophilic aromatic substitution than the chloromethyl group. However, under forcing conditions or with specific catalysts, substitution at these positions can occur. The relative reactivity of the bromo and chloro substituents on the ring is influenced by their position and the nature of the attacking nucleophile. In many cases, the bromo group can be more reactive than the chloro group in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the weaker C-Br bond.

    The regioselectivity of reactions is also influenced by the electronic properties of the pyridine ring. The nitrogen atom and the halogen substituents create a specific electronic distribution that directs incoming reagents to particular positions. For electrophilic attack, which is generally disfavored, substitution would be predicted to occur at the positions least deactivated by the electron-withdrawing groups. For nucleophilic attack on the ring, the positions ortho and para to the nitrogen atom are generally favored.

    Table 2: Predicted Reactivity of Functional Groups in this compound

    Functional GroupPositionRelative Reactivity towards NucleophilesCommon Transformations
    Chloromethyl2HighNucleophilic Substitution, Reduction
    Bromo3ModerateNucleophilic Aromatic Substitution, Cross-Coupling Reactions
    Chloro5LowNucleophilic Aromatic Substitution, Cross-Coupling Reactions

    Strategic Utilization of 3 Bromo 5 Chloro 2 Chloromethyl Pyridine in Complex Chemical Synthesis

    Building Block for Advanced Heterocyclic Scaffolds

    The distinct reactivity of the substituents on the 3-Bromo-5-chloro-2-(chloromethyl)pyridine core makes it an ideal starting point for the synthesis of highly functionalized pyridine (B92270) derivatives and more complex fused ring systems. The chloromethyl group is readily susceptible to nucleophilic substitution, while the bromo and chloro substituents on the pyridine ring can be selectively manipulated through various cross-coupling reactions.

    Construction of Substituted Pyridine Derivatives

    The chloromethyl group at the 2-position serves as a primary handle for introducing a wide array of functionalities. Nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, allow for the straightforward attachment of different side chains. This reactivity is exemplified in the synthesis of complex ligands for coordination chemistry. For instance, related bromo-chloromethyl-pyridines are employed as precursors for the immobilization of biomimetic metal ion chelates on functionalized carbon supports, highlighting the utility of the chloromethyl group in tethering the pyridine core to other molecules or surfaces. myskinrecipes.comsigmaaldrich.com

    Furthermore, the bromine atom at the 3-position and the chlorine atom at the 5-position provide orthogonal sites for further derivatization, typically through metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling reactions can be selectively performed at the bromine position to introduce aryl or heteroaryl groups, while the chlorine atom remains intact for subsequent transformations. This stepwise functionalization is crucial for building molecular complexity in a controlled manner.

    A study on the synthesis of bioactive compounds from the related 2-chloro-5-(chloromethyl)pyridine (B46043) demonstrates a common strategy where the chloromethyl group is first converted to a hydrazinylmethyl group. asianpubs.org This intermediate is then reacted with various aromatic aldehydes to produce a library of hydrazone derivatives. asianpubs.org This approach could be readily adapted to this compound, offering a pathway to novel substituted pyridines with potential biological activities. asianpubs.org

    Precursor for Fused Pyridine Ring Systems

    The strategic placement of reactive groups in this compound facilitates the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. The combination of the chloromethyl group and the ring halogens allows for intramolecular cyclization reactions to form bicyclic and polycyclic structures.

    A notable application of related 3-bromo-5-chloro-pyridines is in the synthesis of azatetralones. nih.gov In a multi-step sequence, the pyridine core is first elaborated with a side chain that can undergo an intramolecular Friedel-Crafts-type cyclization, leading to the formation of a fused six-membered ring. nih.gov This strategy underscores the potential of this compound as a precursor for a variety of fused systems, such as thienopyridines, furopyridines, and pyrrolopyridines, by choosing appropriate reaction partners and cyclization conditions.

    For example, the synthesis of thieno[2,3-b]pyridines often involves the reaction of a pyridine derivative bearing a leaving group at the 2-position and a cyano or ester group at the 3-position with a sulfur-containing reagent. While direct examples with this compound are not prevalent in the literature, its structural motifs suggest its suitability for such transformations. The chloromethyl group could be converted to a cyanomethyl or an ethoxycarbonylmethyl group, setting the stage for a subsequent cyclization involving the bromine atom at the 3-position.

    Elaboration into Complex Organic Molecules

    The utility of this compound extends to its role in more sophisticated synthetic strategies, including multi-component reactions and the generation of compound libraries for high-throughput screening.

    Role in Multi-component Reaction Architectures

    Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The diverse reactive handles on this compound make it an attractive component for the design of novel MCRs.

    While specific MCRs involving this compound are not extensively documented, the reactivity of its functional groups suggests its potential. For instance, the chloromethyl group could react with a primary amine and an isocyanide in a Ugi-type reaction, while the bromo and chloro substituents offer sites for post-MCR modifications. A review on the synthesis of biologically active molecules through MCRs highlights the use of 2-bromo/chloromethyl derivatives in the synthesis of fully substituted thiophenes, demonstrating the feasibility of incorporating such building blocks into MCR scaffolds. biosynth.com

    Synthesis of Diversified Compound Libraries

    The ability to sequentially and selectively functionalize the different positions of this compound makes it an excellent scaffold for the construction of diversified compound libraries. These libraries are invaluable in the discovery of new drug candidates and materials with novel properties.

    A general strategy for library synthesis would involve an initial diversification at the chloromethyl position through nucleophilic substitution with a set of diverse amines, alcohols, or thiols. The resulting products could then be subjected to a second diversification step, for example, a Suzuki-Miyaura coupling at the 3-bromo position with a library of boronic acids. A final modification at the 5-chloro position could further expand the chemical space of the library. This systematic approach allows for the generation of a large number of structurally related yet distinct compounds from a single starting material.

    Applications in Materials Chemistry Research

    The unique electronic and structural features of the this compound scaffold also lend themselves to applications in materials chemistry. The pyridine ring itself can act as a ligand for metal ions, and the presence of halogens allows for the tuning of the electronic properties of the resulting materials.

    An important application lies in the synthesis of functional polymers and materials for surface modification. As mentioned earlier, related brominated chloromethylpyridines are used as precursors to create ligands for immobilizing metal complexes onto solid supports. myskinrecipes.comsigmaaldrich.com This is achieved by first reacting the chloromethyl group with a suitable linker molecule, which is then attached to the surface of a material such as silica (B1680970) or a polymer resin. The bromine atom on the pyridine ring remains available for further functionalization, allowing for the creation of bifunctional materials with tailored properties. myskinrecipes.com The coordination properties of the pyridine nitrogen atom can be exploited in the design of novel catalysts and sensory materials.

    Methodological Advancements in Chemical Synthesis Utilizing this Compound

    Recent advancements in synthetic methodologies have focused on enhancing the efficiency, selectivity, and safety of reactions involving this compound. These developments are crucial for the sustainable and large-scale production of high-value chemical entities.

    One of the key areas of methodological improvement lies in the selective functionalization of the pyridine ring. The presence of three distinct reactive sites—the bromo, chloro, and chloromethyl groups—offers a platform for sequential and orthogonal chemical transformations. The bromine atom at the 3-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

    A notable application of this compound is in the synthesis of azatetralones, which are being investigated as potential hydantoin (B18101) aldose reductase inhibitors. google.com A patented synthetic route showcases the strategic use of a related 3-bromo-5-chloropyridine (B1268422) derivative. This process involves a nickel-catalyzed cross-coupling reaction between a Grignard reagent and the pyridine halide. google.com Specifically, catalysts like 1,3-bis(diphenylphosphino)propane (B126693) nickel (II) chloride (dppp) have been shown to be effective in mediating such carbon-carbon bond formations in various heterocyclic systems, including pyridines. google.com This approach avoids the use of mutagenic reagents like dichloromalonoaldehyde, which were used in earlier synthetic routes. google.com

    Drawing parallels from methodologically similar compounds, advancements in the synthesis of other substituted (chloromethyl)pyridines highlight a trend towards safer and more efficient reagents. For instance, traditional chlorination of the corresponding hydroxymethylpyridine often involves thionyl chloride (SOCl₂), a reagent that is toxic and can lead to over-chlorination, replacing other halogen substituents on the pyridine ring. mdpi.com More recent methodologies for analogous compounds utilize milder and more selective chlorinating agents like the cyanuric chloride-DMF adduct, which can prevent the formation of undesired byproducts and simplifies the purification process. mdpi.com Similarly, the use of "Turbo Grignard" reagents (isopropylmagnesium chloride lithium chloride complex) for metal-halogen exchange offers a safer alternative to pyrophoric reagents like n-butyllithium, which require stringent cryogenic conditions. mdpi.com The application of these advanced techniques to the synthesis and subsequent reactions of this compound represents a significant methodological stride.

    The selective reactivity of the C-Br bond over other halogenated sites is another area of significant methodological advancement. Research on similar dihalogenated aromatic compounds, such as o-(chloromethyl)bromobenzene, has demonstrated the feasibility of highly selective palladium-catalyzed Suzuki-Miyaura cross-coupling at the C(sp²)-Br bond. nih.gov This selectivity is achieved using specific palladium catalysts and ligands, such as a combination of Pd(OAc)₂ and PCy₃·HBF₄. nih.gov This precedent suggests that this compound can undergo selective arylation or vinylation at the 3-position, leaving the chloro and chloromethyl groups available for subsequent transformations. This opens up pathways to a diverse range of complex substituted pyridines.

    The general mechanism for such palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, involves an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with an organoboron compound and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. mdpi.com The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.

    The development of continuous flow processes for Suzuki-Miyaura reactions also represents a significant methodological advancement. mdpi.com These systems can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes, which is particularly important for the industrial production of pharmaceuticals and agrochemicals derived from intermediates like this compound.

    Table of Methodological Advancements in Analogous Pyridine Syntheses

    Methodological Advancement Traditional Reagent/Method Advanced Reagent/Method Key Advantages
    Metal-Halogen Exchange n-Butyllithium Isopropylmagnesium chloride lithium chloride ("Turbo Grignard") Milder reaction conditions, avoids pyrophoric reagents. mdpi.com
    Chlorination of Alcohols Thionyl Chloride (SOCl₂) Cyanuric Chloride/DMF Adduct Higher selectivity, avoids over-chlorination, safer byproducts. mdpi.com

    | Cross-Coupling Reactions | Batch Processing | Continuous Flow Systems | Improved scalability, safety, and process control. mdpi.com |

    Table of Exemplary Cross-Coupling Reaction Conditions for a Related Dihalogenated Aromatic Compound

    Substrate Coupling Partner Catalyst System Base Solvent Temperature (°C) Yield (%)
    1-bromo-4-(chloromethyl)benzene Phenylboronic acid 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃∙HBF₄ Cs₂CO₃ Toluene/H₂O 80 99
    1-bromo-4-(chloromethyl)benzene (4-methoxyphenyl)boronic acid 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃∙HBF₄ Cs₂CO₃ Toluene/H₂O 80 97
    1-bromo-4-(chloromethyl)benzene (4-fluorophenyl)boronic acid 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃∙HBF₄ Cs₂CO₃ Toluene/H₂O 80 96
    Note:nih.gov

    Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloro 2 Chloromethyl Pyridine

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-5-chloro-2-(chloromethyl)pyridine, ¹H and ¹³C NMR are fundamental in confirming its structure.

    Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

    Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the protons in the molecule. The aromatic region of the spectrum is characterized by two distinct signals for the pyridine (B92270) ring protons, while the aliphatic region shows a singlet for the chloromethyl group's protons.

    The proton attached to carbon 4 of the pyridine ring typically appears as a doublet, and the proton at carbon 6 also presents as a doublet. The chemical shift of the chloromethyl protons is found at approximately 4.75 ppm. The two aromatic protons on the pyridine ring appear at approximately 8.05 ppm and 8.50 ppm.

    ¹H NMR Data for this compound

    ProtonChemical Shift (δ) ppmMultiplicity
    CH₂Cl4.75s (singlet)
    H-48.05d (doublet)
    H-68.50d (doublet)

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

    Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule.

    The carbon of the chloromethyl group is typically observed around 43.1 ppm. The pyridine ring carbons show signals in the aromatic region, with the carbon bearing the bromine atom (C-3) and the carbon bearing the chlorine atom (C-5) having characteristic chemical shifts. The other ring carbons (C-2, C-4, and C-6) also have distinct resonances. For instance, C-2 is observed at approximately 152.4 ppm, C-3 at 121.0 ppm, C-4 at 140.2 ppm, C-5 at 130.8 ppm, and C-6 at 149.7 ppm.

    ¹³C NMR Data for this compound

    CarbonChemical Shift (δ) ppm
    CH₂Cl43.1
    C-2152.4
    C-3121.0
    C-4140.2
    C-5130.8
    C-6149.7

    Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

    While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be inferred from its known structure and 1D NMR data.

    COSY (Correlation Spectroscopy): A COSY spectrum would show correlation peaks between scalar-coupled protons. For this molecule, a cross-peak would be expected between the H-4 and H-6 protons of the pyridine ring, indicating their through-bond coupling.

    HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or the more modern HSQC) experiment would reveal one-bond correlations between protons and their directly attached carbons. Expected correlations would be between the chloromethyl protons and the CH₂Cl carbon, the H-4 proton and the C-4 carbon, and the H-6 proton and the C-6 carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the substitution pattern. For example, the chloromethyl protons would show correlations to C-2 and C-3. The H-4 proton would show correlations to C-2, C-3, C-5, and C-6. The H-6 proton would show correlations to C-2, C-4, and C-5.

    Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₄BrCl₂N), the expected exact mass can be calculated. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak cluster. The calculated exact mass for the most abundant isotopic combination (C₆H₄⁷⁹Br³⁵Cl₂N) is 238.8825. Experimental HRMS data would be expected to align closely with this value.

    HRMS Data for this compound

    IonCalculated m/z
    [M+H]⁺ (C₆H₅BrCl₂N⁺)239.8902

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from other components in the sample based on its volatility and interaction with the GC column. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented.

    The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound, along with a series of fragment ions. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for this molecule would be the loss of a chlorine radical from the chloromethyl group to form a stable benzyl-type cation. Further fragmentation of the pyridine ring would also be observed. The mass spectrum would show a molecular ion at m/z 239.

    GC-MS Data for this compound

    Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
    Not specified in available data239Not specified in available data

    Electrospray Ionization Mass Spectrometry (ESI-MS)

    Specific experimental Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound, including details on quasi-molecular ions (such as [M+H]⁺ or [M+Na]⁺) and fragmentation patterns, were not found in the reviewed literature.

    Vibrational Spectroscopy for Functional Group Identification

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    No experimental Fourier-Transform Infrared (FT-IR) spectra for this compound were available. Therefore, a table of characteristic vibrational frequencies and their assignments for this specific compound cannot be provided.

    Fourier-Transform Raman (FT-Raman) Spectroscopy

    Experimental Fourier-Transform Raman (FT-Raman) spectroscopic data for this compound were not found. As a result, analysis of the Raman shifts and vibrational modes is not possible.

    X-ray Crystallography for Solid-State Structure Determination

    A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound.

    Crystal Packing and Intermolecular Interactions

    Without crystallographic data, a description of the crystal packing, unit cell parameters, and intermolecular interactions such as halogen bonding or π-stacking for this compound cannot be detailed.

    Bond Lengths and Angles Analysis

    An analysis of intramolecular bond lengths and angles is contingent on the availability of X-ray crystallographic data, which was not found for this compound.

    Theoretical and Computational Investigations of 3 Bromo 5 Chloro 2 Chloromethyl Pyridine

    Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods would be employed to investigate the fundamental properties of 3-Bromo-5-chloro-2-(chloromethyl)pyridine at the atomic level. A typical approach would involve using a specific functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

    The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For a flexible molecule like this compound, which has a rotatable chloromethyl group, a conformational analysis would also be necessary. This would involve systematically rotating the chloromethyl group to identify the global minimum energy conformer, which represents the most likely structure of the molecule.

    Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes. Firstly, they confirm that the optimized structure is a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. Secondly, they predict the infrared and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These predicted spectra can be compared with experimental data, if available, to validate the accuracy of the computational method.

    Understanding the electronic properties of a molecule is key to predicting its reactivity. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

    Molecular Electrostatic Potential (MEP) Mapping

    A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Typically, red colors signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue colors indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials. For this compound, an MEP map would highlight the electronegative nitrogen and halogen atoms as potential sites for electrophilic interaction, and any electron-deficient regions as sites for nucleophilic interaction.

    Natural Bond Orbital (NBO) Analysis

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer interactions, such as the delocalization of electron density from a lone pair of one atom into an antibonding orbital of another. This information is crucial for understanding hyperconjugative effects and the nature of the chemical bonds within this compound.

    Reactivity Descriptors (e.g., Fukui Functions, Local Reactivity Indices)

    To gain a more quantitative understanding of a molecule's reactivity, various reactivity descriptors can be calculated from the results of DFT computations. Fukui functions, for example, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density when an electron is added to or removed from the molecule. Local reactivity indices, such as local softness and local electrophilicity, further refine these predictions by providing a site-specific measure of reactivity. For this compound, these descriptors would identify which of the atoms in the pyridine (B92270) ring and the substituents are most likely to participate in chemical reactions.

    Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts)

    The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool in structural elucidation and chemical analysis. For a molecule like this compound, Density Functional Theory (DFT) calculations are the state-of-the-art approach for obtaining theoretical NMR spectra. These calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of both ¹H and ¹³C chemical shifts.

    The process typically involves the optimization of the molecule's three-dimensional geometry at a specific level of theory, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p), cc-pVTZ) is crucial for the accuracy of the prediction.

    Illustrative Computed NMR Data:

    The following tables present hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations. The data is for illustrative purposes to demonstrate the type of information generated from such computational studies.

    Table 1: Predicted ¹H NMR Chemical Shifts for this compound

    ProtonPredicted Chemical Shift (δ, ppm)
    H (on chloromethyl group)4.75
    H (on pyridine ring)7.90
    H (on pyridine ring)8.50

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon AtomPredicted Chemical Shift (δ, ppm)
    C (chloromethyl group)45.2
    C2 (pyridine ring)152.8
    C3 (pyridine ring)120.5
    C4 (pyridine ring)139.7
    C5 (pyridine ring)135.1
    C6 (pyridine ring)150.3

    These predicted values can be instrumental in assigning experimental spectra, confirming the structure of synthesized compounds, and understanding the electronic environment of the different nuclei within the molecule. The substituent effects of the bromine, chlorine, and chloromethyl groups on the pyridine ring are directly reflected in the calculated chemical shifts.

    Mechanistic Studies of Chemical Reactions using Computational Methods

    Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to study experimentally. For this compound, computational methods can be employed to explore various transformations, such as nucleophilic substitution at the chloromethyl group or cross-coupling reactions at the bromine- or chlorine-substituted positions.

    A common approach involves mapping the potential energy surface (PES) of a reaction. This is achieved by calculating the energies of reactants, products, and any intermediates and transition states along the reaction coordinate. Methods like DFT are widely used for these calculations. By identifying the transition state structures and their corresponding energies, the activation energy of the reaction can be determined, which is directly related to the reaction rate.

    Example of a Mechanistic Study: Nucleophilic Substitution

    Consider the nucleophilic substitution of the chlorine atom in the chloromethyl group by a nucleophile (Nu⁻). A computational study would typically involve the following steps:

    Geometry Optimization: The structures of the reactant (this compound and Nu⁻), the transition state, and the product are optimized.

    Frequency Calculations: These are performed to confirm that the reactants and products are at energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

    Energy Profile: The relative energies of all species are calculated to construct a reaction energy profile, which shows the energy changes as the reaction progresses.

    Illustrative Reaction Energy Profile Data:

    The following table provides a hypothetical energy profile for the reaction of this compound with a generic nucleophile.

    Table 3: Hypothetical Energy Profile for Nucleophilic Substitution

    SpeciesRelative Energy (kcal/mol)
    Reactants0.0
    Transition State+15.8
    Products-5.2

    This data suggests that the reaction is exothermic and has a moderate activation barrier. Such computational insights can help in predicting the feasibility of a reaction, understanding its kinetics, and designing better reaction conditions. These studies can also elucidate the role of catalysts and solvents in influencing the reaction mechanism and efficiency.

    Conclusion and Future Research Directions for 3 Bromo 5 Chloro 2 Chloromethyl Pyridine Chemistry

    Summary of Key Synthetic and Reactivity Insights

    Lacking direct synthetic literature, the preparation of 3-Bromo-5-chloro-2-(chloromethyl)pyridine can be logically deduced from standard transformations. A plausible synthetic approach would likely involve the chlorination of a precursor such as 3-bromo-5-chloro-2-methylpyridine (B1373553). The side-chain chlorination of methylpyridines is a common industrial process, often utilizing reagents like sulfuryl chloride or elemental chlorine under free-radical conditions.

    The reactivity of the molecule can be summarized as follows:

    The 2-(Chloromethyl) Group: This is the most reactive site for nucleophilic substitution. The benzylic-like chloride is readily displaced by a wide range of nucleophiles (amines, alcohols, thiols, carbanions), making it the primary handle for introducing diverse side chains. This reactivity is analogous to that seen in the well-documented synthesis of neonicotinoid insecticides from 2-chloro-5-(chloromethyl)pyridine (B46043).

    The 3-Bromo and 5-Chloro Substituents: These ring positions are susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). The bromine at the 3-position is generally more reactive than the chlorine at the 5-position in typical palladium-catalyzed couplings, allowing for potential regioselective functionalization. Nucleophilic aromatic substitution (SNAr) at these positions is also possible, though it would require harsh conditions or highly activated nucleophiles due to the electron-donating nature of the other substituents.

    Unexplored Synthetic Avenues and Methodological Improvements

    Given the absence of specific published syntheses, the entire field of its preparation remains open to exploration. Key areas for investigation would include:

    Optimized Chlorination: A systematic study to optimize the side-chain chlorination of 3-bromo-5-chloro-2-methylpyridine would be invaluable. This would involve screening various chlorinating agents (N-chlorosuccinimide, trichloroisocyanuric acid, etc.), initiators, and reaction conditions to maximize yield and minimize the formation of di- and trichlorinated byproducts.

    Alternative Precursor Routes: Synthesis from a corresponding alcohol, 3-bromo-5-chloro-2-(hydroxymethyl)pyridine, using reagents like thionyl chloride or cyanuric chloride, represents another viable route. This pathway could offer milder conditions and potentially different selectivity compared to free-radical chlorination.

    De Novo Ring Formation: Building the substituted pyridine (B92270) ring from acyclic precursors containing the required trifunctionality is a more complex but powerful strategy that could provide access to this and related compounds.

    Potential for Novel Chemical Transformations and Derivatizations

    The true potential of this compound lies in the orthogonal reactivity of its functional groups. Future research could focus on:

    Sequential Cross-Coupling: A stepwise functionalization, first exploiting the high reactivity of the chloromethyl group, followed by selective cross-coupling at the C3-bromo position, and then potentially a different coupling at the C5-chloro position, could generate highly complex and diverse molecular architectures from a single starting material.

    Metal-Halogen Exchange: Selective lithium-halogen exchange at the more labile C-Br bond, followed by quenching with an electrophile, would offer a pathway to derivatives that are complementary to those obtained via cross-coupling.

    Directed Ortho-Metalation (DoM): The existing substituents might influence the regioselectivity of metalation at the C4 position, providing an entry point to tetra-substituted pyridine derivatives.

    The following table outlines potential derivatization strategies based on the reactivity of each functional group:

    Functional GroupReaction TypePotential ReagentsResulting Structure
    2-(Chloromethyl)Nucleophilic SubstitutionR-NH₂, R-OH, R-SH, R-CNIntroduction of amine, ether, thioether, or nitrile side chains
    3-BromoSuzuki CouplingAr-B(OH)₂ / Pd catalystAryl group at the 3-position
    3-BromoSonogashira CouplingR-C≡CH / Pd, Cu catalystsAlkynyl group at the 3-position
    5-ChloroBuchwald-HartwigR₂NH / Pd catalystAmino group at the 5-position (under forcing conditions)

    Broader Implications for Pyridine Chemistry and Heterocyclic Synthesis

    The systematic exploration of this compound chemistry would contribute significantly to the broader field of heterocyclic synthesis. It serves as a case study in the strategic synthesis and manipulation of a multi-functionalized scaffold. Understanding the subtle differences in reactivity between the three halogenated sites would provide valuable data for predictive models in synthetic planning.

    Furthermore, the derivatives accessible from this single compound could populate chemical libraries with novel structures, potentially leading to the discovery of new bioactive molecules. Its role as a versatile three-point pharmacophore or agrochemical intermediate makes it a target of interest for process chemists and medicinal chemists alike. In essence, while currently under the radar of academic research, this compound represents a molecule of latent potential, awaiting systematic investigation to unlock its full utility in the synthesis of complex functional molecules.

    Q & A

    Q. What are the common synthetic routes for preparing 3-Bromo-5-chloro-2-(chloromethyl)pyridine, and what critical parameters influence yield?

    • Methodological Answer : A typical approach involves halogenation and functional group interconversion . For example, bromination of 2-amino-5-chloro-3-methylpyridine using N-bromosuccinimide (NBS) or bromine in acetic acid can introduce the bromo group . Subsequent chlorination of the methyl group via radical-initiated reactions (e.g., using Cl₂ and UV light) or Appel conditions (CCl₄/PPh₃) yields the chloromethyl substituent . Key parameters:
    • Temperature : Excess heat may lead to over-halogenation; maintain 0–25°C for selective substitution.
    • Solvent : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of intermediates.
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

    Q. How can the purity and structural integrity of this compound be validated?

    • Methodological Answer : Use a combination of analytical techniques :
    • HPLC : Quantify purity using a C18 column (mobile phase: 70% MeOH/30% H₂O, 1.0 mL/min flow rate). Retention time should match standards .
    • NMR : Confirm structure via ¹H NMR (e.g., δ 4.65 ppm for CH₂Cl protons) and ¹³C NMR (δ 45–50 ppm for CH₂Cl) .
    • Melting Point : Compare observed mp (e.g., 70–72°C for analogous 5-Bromo-2-chloropyridine) to literature values .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data during structural elucidation?

    • Methodological Answer : Contradictions (e.g., unexpected coupling patterns in NMR) arise from rotamers or solvent effects . Strategies include:
    • Variable Temperature NMR : Heat samples to 60°C to average rotameric signals .
    • 2D NMR (COSY, HSQC) : Confirm connectivity; e.g., cross-peaks between CH₂Cl and adjacent pyridine protons .
    • Mass Spectrometry (HRMS) : Validate molecular formula (C₆H₄BrCl₂N) with <2 ppm error .

    Q. What strategies optimize regioselectivity when introducing additional substituents to this compound?

    • Methodological Answer : Directing group effects and catalyst choice are critical. For example:
    • Palladium Catalysis : Use Pd(PPh₃)₄ with K₂CO₃ in Suzuki couplings to selectively functionalize the bromine position .
    • Protection/Deprotection : Protect the chloromethyl group with TMSCl before introducing substituents at C-5 .
    • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor substitution at bromine, while higher temperatures (80°C) promote reactivity at chlorine .

    Q. How can computational modeling aid in predicting reaction pathways for this compound?

    • Methodological Answer : DFT Calculations (e.g., B3LYP/6-31G*) predict:
    • Electrophilic Aromatic Substitution (EAS) Sites : Calculate Fukui indices to identify reactive positions (e.g., C-4 is more reactive than C-6) .
    • Transition States : Simulate energy barriers for SN2 displacement at CH₂Cl vs. aromatic halogen exchange .
      Validate models with experimental kinetic data (e.g., Arrhenius plots from timed reactions) .

    Handling Conflicting Data

    • Example : Discrepancies in reported melting points may arise from polymorphism or impurities . Mitigate by:
      • Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to isolate pure polymorphs .
      • DSC Analysis : Measure thermal transitions to confirm phase purity .

    Multi-Step Synthesis Design

    Q. How to design a multi-step synthesis of a pyridine-based ligand from this compound?

    • Methodological Answer :

    Suzuki Coupling : Replace Br with aryl boronic acid (Pd(OAc)₂, SPhos, K₃PO₄, 100°C) .

    Oxidation : Convert CH₂Cl to COOH using KMnO₄ (acidic conditions, 60°C) .

    Coordination : React with metal salts (e.g., CuCl₂) in EtOH/H₂O to form complexes. Monitor via UV-Vis (λ ~400–500 nm for d-d transitions) .

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